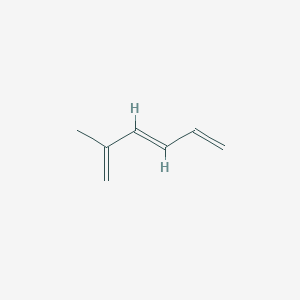

2-Methyl-1,3,5-hexatriene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-1,3,5-hexatriene is an organic compound with the molecular formula C7H10. It is a conjugated triene, meaning it contains three alternating double bonds. This compound is of interest due to its unique structural properties and its role in various chemical reactions, particularly those involving conjugated systems.

準備方法

Synthetic Routes and Reaction Conditions: 2-Methyl-1,3,5-hexatriene can be synthesized through the thermocatalytic decomposition of 1,3-dioxanes containing a methyl group in the 4 position. This process involves passing the propenyldioxane as a mixture with steam over catalysts such as phosphoric acid deposited on silica gel . The reaction conditions typically involve high temperatures and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.

化学反応の分析

Electrophilic Addition Reactions

The compound undergoes electrophilic addition reactions influenced by its conjugated π-system. A comparative study with 1,3-butadiene demonstrates similar mechanistic pathways but altered regioselectivity due to steric effects from the methyl group .

Key observations:

-

Protonation steps follow Markovnikov’s rule, forming carbocation intermediates at the most substituted carbon .

-

Bromination produces kinetically controlled 1,2-adducts (e.g., 3-bromo derivatives) at low temperatures (−80°C) and thermodynamically stable 1,4-adducts at elevated temperatures (45°C) .

| Reaction Parameter | 1,2-Addition Pathway | 1,4-Addition Pathway |

|---|---|---|

| Activation Energy (PM3 method) | 64.89 kJ/mol | 70.55 kJ/mol |

| Dominant Product at −80°C | 81% yield | 19% yield |

| Dominant Product at 45°C | 15% yield | 85% yield |

Electrocyclic Reactions

The triene system participates in thermal or photochemical electrocyclic ring-opening/closing reactions. Computational studies using Hartree-Fock (HF) methods reveal:

-

Thermal conditions favor suprafacial/suprafacial (s/s) orbital interactions, forming six-membered transition states with activation energies of ~387 kJ/mol .

-

Photochemical conditions promote antarafacial/suprafacial (a/s) pathways, altering stereochemical outcomes .

Cycloaddition Reactivity

This compound participates in [4+2] Diels-Alder reactions, acting as a diene or dienophile depending on substituent effects. Key findings include:

-

Endo preference in adduct formation due to secondary orbital interactions between the methyl group and electron-deficient dienophiles .

-

Reaction rates decrease compared to non-methylated analogs, attributed to steric hindrance from the methyl substituent .

Hydrogenation Thermodynamics

Gas-phase hydrogenation studies using cyclohexane as a solvent reveal:

ΔHhyd=−335±3textkJmol(for complete saturation to hexane)[3]

The methyl group slightly destabilizes the triene system, reducing the exothermicity by ~3 kJ/mol compared to 1,3,5-hexatriene .

Oxidation Pathways

-

Ozonolysis cleaves all double bonds, producing formaldehyde and methylglyoxal as primary fragments.

-

Epoxidation with meta-chloroperbenzoic acid (mCPBA) occurs preferentially at the terminal double bonds due to electronic polarization .

Computational Insights

Density Functional Theory (DFT) analyses highlight:

-

Charge distribution: The methyl group induces +0.12e charge density at C2, enhancing electrophilic attack susceptibility .

-

Frontier orbitals: The HOMO-LUMO gap narrows to 5.2 eV (vs. 5.8 eV in 1,3,5-hexatriene), increasing diradical character in excited states .

Comparative Reactivity Table

| Property | This compound | 1,3,5-Hexatriene |

|---|---|---|

| Electrophilic Addition Rate | 0.67 × 10³ M⁻¹s⁻¹ | 1.12 × 10³ M⁻¹s⁻¹ |

| Diels-Alder Rate Constant | 8.4 × 10⁻⁵ L/mol·s | 1.9 × 10⁻⁴ L/mol·s |

| ΔH of Combustion | −4121 kJ/mol | −4148 kJ/mol |

科学的研究の応用

Chemical Research Applications

Model Compound for Conjugated Systems

2-Methyl-1,3,5-hexatriene serves as an essential model compound for studying conjugated systems. Its structure allows researchers to investigate the properties and behaviors of similar conjugated compounds. For instance, it is frequently used to explore the effects of substitution on UV absorption properties, which are crucial for understanding the electronic transitions in conjugated systems .

UV Absorption Studies

The compound exhibits notable UV absorption characteristics, making it valuable in photochemistry. Research indicates that this compound absorbs light in the UV range, specifically around 258 nm, which is critical for applications in spectroscopy . This property allows it to be utilized in various spectroscopic techniques to analyze other compounds' properties.

Material Science Applications

Polymer Chemistry

In polymer chemistry, this compound is explored for its potential use in synthesizing new polymers with specific optical properties. The compound's ability to undergo polymerization reactions can lead to materials with enhanced mechanical and thermal properties .

Photochromic Materials

Research has indicated that derivatives of this compound can be employed in developing photochromic materials. These materials change color upon exposure to light and have applications in smart coatings and optical devices . The study of its reactivity under light provides insights into designing advanced materials with dynamic properties.

Case Studies

作用機序

The mechanism of action of 2-Methyl-1,3,5-hexatriene in chemical reactions involves the interaction of its conjugated pi system with various reagents. In electrocyclic reactions, the compound undergoes a concerted process where the electrons move in a cyclic manner, forming or breaking sigma bonds . The stereochemistry of these reactions is controlled by the symmetry properties of the highest occupied molecular orbital of the conjugated system .

類似化合物との比較

1,3,5-Hexatriene: This compound is similar to 2-Methyl-1,3,5-hexatriene but lacks the methyl group.

2-Methyl-1,3-butadiene: Another related compound, which has a shorter conjugated system and different reactivity.

Uniqueness: this compound is unique due to the presence of the methyl group, which can influence its reactivity and the outcomes of its chemical reactions. The methyl group can provide steric hindrance and electronic effects that differentiate it from other similar compounds.

特性

CAS番号 |

19264-50-7 |

|---|---|

分子式 |

C7H10 |

分子量 |

94.15 g/mol |

IUPAC名 |

2-methylhexa-1,3,5-triene |

InChI |

InChI=1S/C7H10/c1-4-5-6-7(2)3/h4-6H,1-2H2,3H3 |

InChIキー |

PPWGXYXJMQAWSX-UHFFFAOYSA-N |

SMILES |

CC(=C)C=CC=C |

異性体SMILES |

CC(=C)/C=C/C=C |

正規SMILES |

CC(=C)C=CC=C |

同義語 |

2-Methyl-1,3,5-hexatriene |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。